molecular formula C18H18N6O4 B1260925 N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

Katalognummer B1260925
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: IERNXHKDDJLPIA-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide is a member of morpholines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hemolytic Activity

N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide derivatives have been studied for their antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized related compounds that showed significant antimicrobial activity against various microbial species, suggesting potential applications in treating microbial infections (Gul et al., 2017).

Controlled Release in Topical Applications

Research has explored the use of related compounds in controlled release systems for topical applications. Tammaro et al. (2015) investigated Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a compound structurally similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. This study highlights the potential of these compounds in localized drug delivery systems for treating topical infections (Tammaro et al., 2015).

Anti-tumor Activities

Compounds with a similar chemical structure have demonstrated anti-tumor activities. Hao-fei (2011) synthesized novel isoxazole compounds, showing that some of these exhibited notable anti-tumor activities. This suggests a potential avenue for research into cancer treatments using derivatives of N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide (Qi Hao-fei, 2011).

Metabolism and Bioactivation Studies

Studies have been conducted on the metabolism and bioactivation of related compounds. Sheets et al. (1997) found that compounds similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide undergo metabolism catalyzed by monooxygenase enzymes. This research is vital for understanding the pharmacokinetics and toxicity profiles of these compounds (Sheets et al., 1997).

Application in Antagonists with Pharmacokinetic Properties

Research has also focused on the application of similar compounds in the development of antagonists with favorable pharmacokinetic properties. Humphreys et al. (2003) identified N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide, structurally related to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide, as an analogue with improved in vitro properties. This study shows the potential for using these compounds in drug development (Humphreys et al., 2003).

Polymorphism in Drug Development

The study of polymorphism is also an area of interest. Maccaroni et al. (2008) explored the polymorphism of Linezolid, a compound related to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. Understanding the polymorphic forms of these compounds can be crucial in drug formulation and stability studies (Maccaroni et al., 2008).

Development of Neurokinin-1 Receptor Antagonists

Harrison et al. (2001) worked on developing neurokinin-1 receptor antagonists using structures similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. This research shows the potential application of such compounds in treating conditions like emesis and depression (Harrison et al., 2001).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. These complexes demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Eigenschaften

Produktname

N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

Molekularformel

C18H18N6O4

Molekulargewicht

382.4 g/mol

IUPAC-Name

N-(1,2-oxazol-3-yl)-2-[4-[[(5R)-3-oxo-5-phenylmorpholin-4-yl]methyl]triazol-1-yl]acetamide

InChI

InChI=1S/C18H18N6O4/c25-17(19-16-6-7-28-21-16)10-23-8-14(20-22-23)9-24-15(11-27-12-18(24)26)13-4-2-1-3-5-13/h1-8,15H,9-12H2,(H,19,21,25)/t15-/m0/s1

InChI-Schlüssel

IERNXHKDDJLPIA-HNNXBMFYSA-N

Isomerische SMILES

C1[C@H](N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4

Kanonische SMILES

C1C(N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.